
Pterisolic acid E
Vue d'ensemble
Description
Pterisolic acid E is an organic compound belonging to the class of diterpenoids. It is primarily extracted from the fern species Pteris semipinnata. This compound is known for its unique structure and diverse applications in scientific research. This compound is a yellow solid with the chemical formula C20H30O5 and a molecular weight of 350.50 g/mol .
Applications De Recherche Scientifique
Pterisolic acid E has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of diterpenoids and their derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pterisolic acid E is typically extracted from the herbs of Pteris semipinnata using 95% ethanol. The extraction process involves multiple steps, including separation using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC). The compound is then purified to achieve a high level of purity, typically around 95%.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in research settings can be scaled up for industrial purposes. The use of ethanol as a solvent and advanced chromatographic techniques ensures the efficient isolation of the compound from plant materials.
Analyse Des Réactions Chimiques
Types of Reactions: Pterisolic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and carboxyl groups in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Mécanisme D'action
The mechanism of action of Pterisolic acid E involves its interaction with specific molecular targets and pathways. One notable pathway is the activation of the Nrf2 pathway, which plays a crucial role in cellular protection against oxidative stress. This compound activates the Nrf2 pathway by covalently modifying cysteine residues within the Keap1 protein, thereby inhibiting the degradation of Nrf2 . This leads to the upregulation of antioxidant and detoxification enzymes, providing cytoprotective effects.
Comparaison Avec Des Composés Similaires
Pterisolic acid E is part of a group of compounds known as ent-kaurane diterpenoids. Similar compounds include:
- Pterisolic acid A
- Pterisolic acid B
- Pterisolic acid C
- Pterisolic acid D
- Pterisolic acid F
These compounds share a similar core structure but differ in the functional groups attached to the kaurane skeleton . This compound is unique due to its specific hydroxyl and carboxyl group arrangement, which contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
(1R,4S,5R,9R,10R,12R,13R,14R)-10,12-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-11-12-9-19(15(11)22)8-5-14-17(2,16(23)24)6-4-7-18(14,3)20(19,25)10-13(12)21/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIVAPRKBMMUKE-NBVFGAQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3(C1=O)CCC4C(CCCC4(C3(CC2O)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@]3(C1=O)CC[C@@H]4[C@](CCC[C@]4([C@@]3(C[C@H]2O)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216071 | |
| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-89-3 | |
| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kauran-18-oic acid, 9,12-dihydroxy-15-oxo-, (4α,12β)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





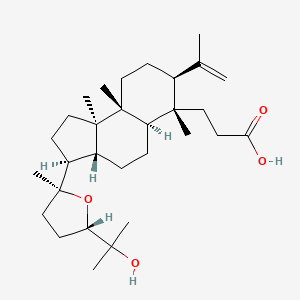

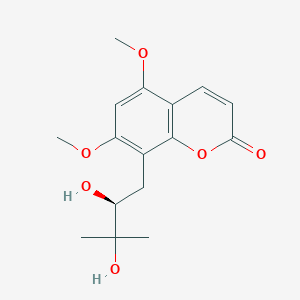
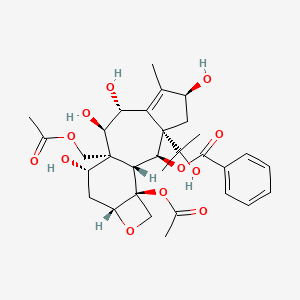
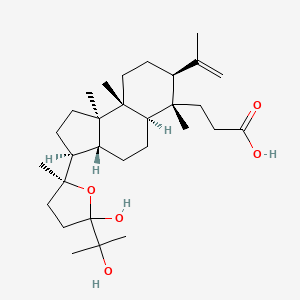
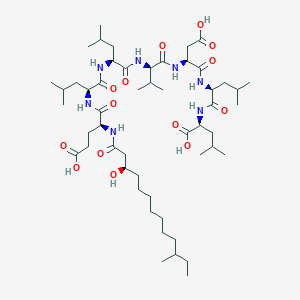
![[(3S,6R,8S,11R,12S,15S,16R,19S,21R)-19-acetyloxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate](/img/structure/B1151825.png)

